molecular formula C9H7ClN2O B584193 4-Chloro-2-methylquinazolin-8-ol CAS No. 154288-10-5

4-Chloro-2-methylquinazolin-8-ol

Cat. No.: B584193
CAS No.: 154288-10-5
M. Wt: 194.618
InChI Key: MUCBPNVNKQACBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylquinazolin-8-ol is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinazolin-8-ol typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of acetic anhydride and acetic acid to reflux anthranilic acid, leading to the formation of the desired quinazoline derivative . Other methods may involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .

Industrial Production Methods: Industrial production of this compound may utilize large-scale refluxing techniques with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylquinazolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce different quinazoline derivatives with altered functional groups .

Properties

IUPAC Name

4-chloro-2-methylquinazolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(10)12-5)3-2-4-7(8)13/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCBPNVNKQACBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699256
Record name 4-Chloro-2-methylquinazolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154288-10-5
Record name 4-Chloro-2-methyl-8-quinazolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154288-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylquinazolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Hydroxy-2-methyl-4(3H)-quinazolinone (0.01 mol) and phosphorus oxychloride (10 mL) were heated under reflux for 30 min. The excess phosphorus oxychloride was removed under reduce pressure and the residue was added to a mixture of ice (50 g) and water (50 ml), and the pH adjusted to 6 (aqueous ammonia). 4-Chloro-8-hydroxy-2-methyl-quinazoline (A2) was isolated via filtration.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.